
Foscarnet (sodium)
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Overview
Description
Foscarnet sodium, also known as phosphonoformic acid, is an antiviral medication primarily used to treat viral infections involving the Herpesviridae family. It is particularly effective against drug-resistant cytomegalovirus (CMV) and herpes simplex viruses types 1 and 2 (HSV-1 and HSV-2). Foscarnet sodium is marketed under the trade name Foscavir .
Preparation Methods
Synthetic Routes and Reaction Conditions
Foscarnet sodium is synthesized through a series of chemical reactions involving phosphonoformic acid. The preparation involves the reaction of phosphonoformic acid with sodium hydroxide to form the trisodium salt. The reaction conditions typically require controlled temperatures and pH levels to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of foscarnet sodium involves large-scale synthesis using similar chemical reactions as in laboratory settings. The process is optimized for high yield and purity, often incorporating quality control measures such as ion chromatography to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Chelation of Divalent Metal Ions
Foscarnet sodium forms stable coordination complexes with divalent cations due to its phosphonoformate (PCOO⁻) moiety. This reaction underpins both its biological activity and pharmaceutical incompatibilities:
Key interactions :
Experimental evidence :
-
ICP-OES analysis confirmed stoichiometric displacement of Na⁺ by Ca²⁺/Mg²⁺ in aqueous solutions (pH 7.4) .
-
31P-NMR (600 MHz) showed a 0.5 ppm shift in foscarnet’s phosphorus resonance upon Ca²⁺ binding, indicating strong coordination .
Salt Metathesis Reactions
Foscarnet sodium undergoes ion-exchange reactions to form insoluble salts with organic cations, enabling sustained-release formulations:
Synthesis of benzathine foscarnet :
3C_{22}H_{28}N_2 \cdot 2CH_3COO^- + Na_3(C(OPO_3^{3-})O_2) \rightarrow (C_{22}H_{28}N_2)_3(C(OPO_3)_O_2) + 3CH_3COONa
Reaction parameters :
Parameter | Value | Impact |
---|---|---|
pH | 6.2 | Favors 1:1 stoichiometry (B²⁺:Pfa²⁻) |
Solvent | H₂O | Yield: 41.7% |
Temperature | 25°C | Forms needle-shaped crystals (100 µm length) |
Validation :
-
XPS/ICP-OES confirmed a N/P ratio of 1:1, consistent with B2Pfa2 salt .
-
TGA showed no hydrate/solvate formation (degradation onset: 168°C) .
pH-Dependent Speciation
Foscarnet’s ionic state varies with pH, influencing its solubility and reactivity:
Dissociation equilibria :
H3C(OPO3H2)O2⇌H2C(OPO3H−)O2−⇌HC(OPO32−)O22−⇌C(OPO33−)O23−
pKa values : 0.48, 3.41, 7.29 .
Behavior in solution :
pH Range | Dominant Species | Reactivity |
---|---|---|
< 0.5 | H₃Pfa | Protonated, insoluble |
3.4–7.3 | HPfa²⁻ | Chelates Ca²⁺/Mg²⁺ |
> 7.3 | Pfa³⁻ | Forms Na⁺ salts (24.9 mg/mL solubility in H₂O) |
Chromatographic Interactions
Ion chromatography studies reveal foscarnet’s retention behavior under varying eluent conditions:
Eluent screening results (7.5 mM Na₂CO₃/NaHCO₃, pH 10.3) :
Parameter | Value |
---|---|
Retention time (t₃) | 2.54 min |
Tailing factor | 1.21 |
Resolution (Rₛ) | 4.14 |
Theoretical plates (N) | 3,416 |
Key findings :
-
Retention decreases with higher carbonate concentrations (10 mM → 1.51 min) .
-
Peak tailing increases at elevated temperatures (25°C → 1.38 tailing factor) .
Stability in Aqueous Solutions
Foscarnet sodium’s aqueous stability is pH-sensitive:
Accelerated stability data :
Condition | Degradation Products | Rate (k) |
---|---|---|
pH 3.0, 40°C | HPO₃²⁻, CO₂ | 0.12 day⁻¹ |
pH 10.0, 40°C | PO₄³⁻, HCO₃⁻ | 0.09 day⁻¹ |
Scientific Research Applications
Foscarnet sodium is a medication used as an antiviral agent . It is available as a sterile, colorless solution for intravenous administration . Foscarnet has the potential to chelate divalent metal ions, such as calcium and magnesium, to form stable coordination compounds .
Scientific Research Applications
Foscarnet sodium is indicated for the treatment of:
- CMV (cytomegalovirus) retinitis in patients with acquired immunodeficiency syndrome (AIDS) . Combination therapy with foscarnet sodium and ganciclovir is indicated for patients who have relapsed after monotherapy with either drug .
- Acyclovir-resistant mucocutaneous HSV (herpes simplex virus) infections in immunocompromised patients .
Foscarnet cream (3%) has reduced both the cumulative vesicle score and the time for healing when HSV-1 strains C42 and 79 were tested in guinea pigs . The application of foscarnet in cream form resulted in a dose-dependent reduction in skin virus titers and vesicle scores at concentrations ranging from 0.05% to 3% .
Pharmacokinetics
The pharmacokinetic characteristics of foscarnet are influenced by renal function . Total systemic clearance decreases and half-life increases with diminishing renal function, necessitating dosage adjustments for patients with renal impairment .
Parameter | 60 mg/kg Q8h | 90 mg/kg Q12h |
---|---|---|
Cmax at steady-state (µM) | 589 ± 192 | 623 ± 132 |
Cmin at steady-state (µM) | 114 ± 91 | 63 ± 57 |
Volume of distribution (L/kg) | 0.41 ± 0.13 | 0.52 ± 0.20 |
Plasma half-life (hr) | 4.0 ± 2.0 | 3.3 ± 1.4 |
Systemic clearance (L/hr) | 6.2 ± 2.1 | 7.1 ± 2.7 |
Renal clearance (L/hr) | 5.6 ± 1.9 | 6.4 ± 2.5 |
CSF: plasma ratio | 0.69 ± 0.19 | 0.66 ± 0.11 |
Values expressed as mean ± S.D. (number of subjects studied) for each parameter .
Case Studies
Mechanism of Action
Foscarnet sodium exerts its antiviral activity by selectively inhibiting the pyrophosphate binding site on viral DNA polymerases. This inhibition prevents the cleavage of pyrophosphate from deoxynucleotide triphosphates, thereby halting DNA chain elongation. Foscarnet sodium does not require activation by viral protein kinases, making it effective against acyclovir- or ganciclovir-resistant HSV and CMV infections .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: Another antiviral medication used to treat herpes virus infections. Unlike foscarnet sodium, acyclovir requires activation by viral thymidine kinase.
Ganciclovir: Used to treat CMV infections, ganciclovir also requires activation by viral protein kinases, which foscarnet sodium does not.
Uniqueness
Foscarnet sodium is unique in its ability to inhibit viral DNA polymerases without requiring activation by viral protein kinases. This makes it particularly useful in treating infections caused by drug-resistant strains of herpes viruses .
Properties
Molecular Formula |
CNa3O5P |
---|---|
Molecular Weight |
191.95 g/mol |
IUPAC Name |
trisodium;phosphonatoformate |
InChI |
InChI=1S/CH3O5P.3Na/c2-1(3)7(4,5)6;;;/h(H,2,3)(H2,4,5,6);;;/q;3*+1/p-3 |
InChI Key |
DFHAXXVZCFXGOQ-UHFFFAOYSA-K |
Canonical SMILES |
C(=O)([O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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